![molecular formula C15H12BrCl2NO3 B5526349 3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)
3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime
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Overview
Description
The compound "3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime" is part of a broader category of chemical entities known for their diverse structural arrangements and potential applications in various fields, including materials science and medicinal chemistry. Although specific literature directly addressing this compound is limited, insights can be drawn from studies on structurally related methoxybenzaldehyde oxime derivatives and their unique properties and synthesis methods.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including bromination, methoxylation, and the formation of oxime groups from aldehydes. For example, preparation methods for similar compounds have been described through reactions involving elimination, reduction, and bromination processes to achieve the desired structural features (Bi, 2014).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography, have provided detailed insights into the molecular configuration, hydrogen-bonding patterns, and crystal packing of methoxybenzaldehyde oxime derivatives. These studies reveal the influence of methoxy and bromo substituents on the molecule's overall geometry and intermolecular interactions (Gomes et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Biological Activity
Compounds similar to 3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime have been synthesized and characterized, demonstrating potential as non-peptide CCR5 antagonists. These compounds are explored for their biological activity, showcasing the chemical versatility and potential therapeutic applications of such molecules (H. Bi, 2015).
Derivatives and Antagonists
Further exploration into benzamide derivatives and their synthesis reveals the ongoing interest in developing novel compounds with specific biological targets. This research highlights the potential pharmaceutical applications of these compounds, especially as CCR5 antagonists, which are significant in the context of diseases like HIV (Cheng De-ju, 2014).
Environmental and Biological Applications
Degradation Products in Seawater Pools
A study on the degradation products of benzophenone-3 in chlorinated seawater swimming pools illustrates the environmental impact of certain chemicals and their transformations. This research is crucial for understanding how chemicals interact with environmental factors, leading to the formation of potentially harmful byproducts (Tarek Manasfi et al., 2015).
Effects on Mitochondria and Chloroplasts
Another study investigates the effects of a similar compound on the reactions of mitochondria and chloroplasts. This type of research is vital for comprehending how certain chemicals can influence cellular functions and energy production, which has implications for both environmental toxicology and potential therapeutic uses (D. Moreland & W. J. Blackmon, 1970).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-14-5-9(7-19-20)4-12(16)15(14)22-8-10-2-3-11(17)6-13(10)18/h2-7,20H,8H2,1H3/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOSLYHWDMWSR-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
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